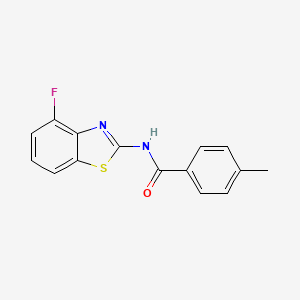

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a fluorine atom on the benzothiazole ring and a methyl group on the benzamide ring suggests that this compound could have interesting biological properties and potential applications in pharmaceuticals or as a material in various chemical processes .

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles has been reported through various methods. For instance, mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized using modifications of the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . Another synthesis pathway involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Additionally, a convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide, which shares some structural similarities with the compound of interest, was achieved through oxidation, chlorination, amination, and hydrogenation steps .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied. For example, the molecular and crystal structure of a closely related compound, N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, was determined by single-crystal X-ray diffraction, revealing a fully delocalized benzothiazole system with sp2 hybridization of the nitrogen atom . Similarly, the structure of 2-[4-(4-Fluorobenzamido)phenyl]benzothiazole was determined using quantum chemical calculations and vibrational spectroscopy .

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can be influenced by the substituents on the benzothiazole and benzamide rings. For instance, the introduction of a fluorine atom can affect the electronic properties and thus the reactivity of the compound. The presence of a methyl group on the benzamide ring could also influence the compound's ability to participate in various chemical reactions, such as hydrogen bonding or π-π stacking interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are often characterized by their strong intermolecular interactions, such as hydrogen bonding, which can stabilize the crystal structure . The introduction of fluorine can also impact the lipophilicity, electronic distribution, and potential bioactivity of the compound. The vibrational spectra of these compounds provide insights into their structural characteristics, as seen in the mid-IR, far-IR, and Raman studies of related benzothiazoles .

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

A significant body of research has focused on the antitumor capabilities of benzothiazole derivatives, including N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide. Hutchinson et al. (2001) synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against human breast cancer cell lines, with some compounds showing broad-spectrum antitumor activity (Hutchinson et al., 2001). These findings were further supported by Bradshaw et al. (2002), who explored amino acid prodrugs of these benzothiazoles to enhance solubility and bioavailability, showing significant tumor growth retardation in breast and ovarian cancer models (Bradshaw et al., 2002).

Imaging Applications

Fujinaga et al. (2012) developed novel positron emission tomography (PET) ligands based on benzothiazole derivatives for imaging the metabotropic glutamate receptor type 1 (mGluR1) in the brain. These compounds showed high brain uptake and a distribution pattern aligned with mGluR1 expression, indicating their potential for brain imaging applications (Fujinaga et al., 2012).

Antimicrobial Activity

Desai et al. (2013) reported on the synthesis of fluorobenzamides containing thiazole and thiazolidine moieties, demonstrating promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group significantly enhanced antimicrobial effectiveness (Desai et al., 2013).

Pharmacological and Biochemical Studies

Studies have also delved into the biochemical interactions and pharmacological effects of benzothiazole derivatives. For instance, Groendyke et al. (2016) described a mild, amide-directed fluorination of C-H bonds mediated by iron, showcasing a method for the efficient synthesis of fluorinated benzamide derivatives (Groendyke et al., 2016). This approach opens avenues for creating various fluorinated compounds with potential applications in medicinal chemistry and drug development.

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-9-5-7-10(8-6-9)14(19)18-15-17-13-11(16)3-2-4-12(13)20-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUJXXAAXTVFPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)

![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)

![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)